6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one
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Description
6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a fluorine atom at the 6th position and a methyl group at the 3rd position adds to its unique chemical properties. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-substituted 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate . The reaction conditions often involve heating under reflux to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial
Properties
CAS No. |
2385060-38-6 |
---|---|
Molecular Formula |
C8H6FN3O |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
6-fluoro-3-methylpyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6FN3O/c1-12-4-11-6-3-10-7(9)2-5(6)8(12)13/h2-4H,1H3 |
InChI Key |
SBMQGKFRLZDFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=CN=C(C=C2C1=O)F |
Purity |
95 |
Origin of Product |
United States |
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